molecular formula C30H44ClNO4 B14654531 Reckitt CAS No. 53056-01-2

Reckitt

Cat. No.: B14654531
CAS No.: 53056-01-2
M. Wt: 518.1 g/mol
InChI Key: VQJMAIZOEPPELO-KYGIZGOZSA-N
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Description

Reckitt is a well-known name in the field of consumer goods, particularly in health, hygiene, and home products. it appears there might be some confusion regarding “this compound” as a chemical compound. This compound is actually the name of a company, this compound Benckiser Group plc, which produces various chemical products and pharmaceuticals. For the purpose of this article, I will focus on one of this compound’s notable products, ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibuprofen is synthesized through a multi-step process. One common method is the Boot process, which involves the following steps:

    Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of an aluminum chloride catalyst to form 4-isobutylacetophenone.

    Darzens Reaction: The 4-isobutylacetophenone undergoes a Darzens reaction with ethyl chloroacetate to form an epoxide intermediate.

    Hydrolysis and Decarboxylation: The epoxide is hydrolyzed and decarboxylated to yield ibuprofen.

Industrial Production Methods

Industrial production of ibuprofen typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ibuprofen undergoes several types of chemical reactions, including:

    Oxidation: Ibuprofen can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert ibuprofen to its corresponding alcohol.

    Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated metabolites.

    Reduction: Alcohol derivatives of ibuprofen.

    Substitution: Halogenated ibuprofen derivatives.

Scientific Research Applications

Ibuprofen has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of NSAIDs and their synthesis.

    Biology: Studied for its effects on cellular processes and inflammation.

    Medicine: Widely used for its analgesic, anti-inflammatory, and antipyretic properties.

    Industry: Used in the formulation of various pharmaceutical products.

Mechanism of Action

Ibuprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Comparison with Similar Compounds

Similar Compounds

    Aspirin: Another NSAID that inhibits COX but has a different chemical structure.

    Naproxen: Similar to ibuprofen in its mechanism of action but has a longer half-life.

    Diclofenac: A more potent NSAID with a different chemical structure.

Uniqueness

Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is widely used due to its effectiveness in treating mild to moderate pain and inflammation with relatively few side effects compared to other NSAIDs.

Properties

CAS No.

53056-01-2

Molecular Formula

C30H44ClNO4

Molecular Weight

518.1 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride

InChI

InChI=1S/C30H43NO4.ClH/c1-18(2)9-10-27(3,33)22-16-28-11-12-30(22,34-4)26-29(28)13-14-31(17-19-5-6-19)23(28)15-20-7-8-21(32)25(35-26)24(20)29;/h7-8,18-19,22-23,26,32-33H,5-6,9-17H2,1-4H3;1H/t22-,23-,26-,27?,28-,29+,30-;/m1./s1

InChI Key

VQJMAIZOEPPELO-KYGIZGOZSA-N

Isomeric SMILES

CC(C)CCC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

Canonical SMILES

CC(C)CCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

Origin of Product

United States

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